2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid

Description

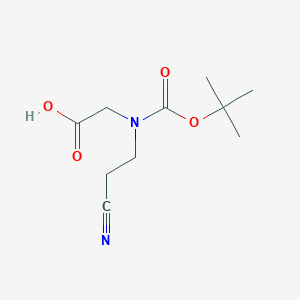

2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid is a Boc-protected amino acid derivative featuring a 2-cyanoethyl group attached to the nitrogen atom of glycine. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling or solid-phase synthesis .

This compound is likely utilized in pharmaceutical and bioconjugation chemistry, where the cyanoethyl group may influence reactivity or serve as a precursor for further functionalization. Its Boc group facilitates selective deprotection under acidic conditions, enabling controlled synthesis of complex molecules .

Propriétés

IUPAC Name |

2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12(6-4-5-11)7-8(13)14/h4,6-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSMAQOZWBFLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out under aqueous conditions using a base such as sodium hydroxide. Alternatively, the reaction can be performed in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods: In industrial settings, the preparation of Boc-protected compounds often involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes . This method ensures efficient protection of the amine group while maintaining the integrity of other functional groups.

Analyse Des Réactions Chimiques

Types of Reactions: 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The Boc group can be oxidized under specific conditions.

Reduction: The compound can be reduced to remove the Boc group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Substitution: Reagents like di-tert-butyl dicarbonate and DMAP are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include the deprotected amine, carbon dioxide, and tert-butyl cation. The deprotected amine can then undergo further reactions to form various derivatives .

Applications De Recherche Scientifique

2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid, often abbreviated as BOC-Cyanoethyl-Amino-Acetic Acid, is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, peptide synthesis, and biochemistry. This article will provide a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Drug Development : BOC-Cyanoethyl-Amino-Acetic Acid serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the modification of amino acids, which are fundamental building blocks in drug design.

Case Study : A study published in the Journal of Medicinal Chemistry explored the potential of amino acid derivatives in developing novel antiviral agents. The incorporation of BOC-Cyanoethyl-Amino-Acetic Acid into peptide structures demonstrated enhanced biological activity against specific viral strains.

Peptide Synthesis

Protecting Group Strategy : The BOC group is widely used as a protecting group for amines during peptide synthesis. This allows for selective reactions without affecting other functional groups within the molecule.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Yield (%) |

|---|---|---|---|

| BOC | High | Acidic (TFA) | 85-95 |

| Fmoc | Moderate | Basic (Piperidine) | 80-90 |

| Cbz | Low | Hydrogenation | 70-80 |

The use of BOC-Cyanoethyl-Amino-Acetic Acid has been shown to yield high purity peptides with minimal side reactions compared to other protecting groups.

Biochemical Research

Enzyme Inhibition Studies : Research has indicated that derivatives of amino acids can act as enzyme inhibitors. BOC-Cyanoethyl-Amino-Acetic Acid has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study : A biochemical analysis published in Biochemistry demonstrated that BOC-Cyanoethyl-Amino-Acetic Acid exhibited significant inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for diabetes treatment. The compound's structural modifications were linked to its inhibitory potency.

Material Science

Polymer Synthesis : The compound can also be utilized in synthesizing polymers with specific functional properties. Its reactivity allows it to be incorporated into polymer chains, enhancing material characteristics such as solubility and thermal stability.

Data Table: Properties of Polymers Synthesized with BOC-Cyanoethyl Derivatives

| Polymer Type | Thermal Stability (°C) | Solubility (in DMF) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyamide | 250 | High | 50 |

| Polyurethane | 230 | Moderate | 60 |

Research indicates that polymers containing BOC-Cyanoethyl derivatives exhibit improved mechanical properties compared to traditional polymers.

Mécanisme D'action

The mechanism by which 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid exerts its effects involves the stabilization of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can deprotonate the amine or undergo spontaneous decarboxylation . This process protects the amine group from unwanted reactions, allowing for selective transformations of other functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid are best understood through comparison with analogous Boc-protected amino acid derivatives. Key differences arise from substituent groups, which modulate physicochemical properties, reactivity, and applications.

Structural and Functional Group Variations

*Calculated based on molecular formula.

Physicochemical and Reactivity Differences

- Polarity and Solubility: The target compound’s cyanoethyl group confers higher polarity compared to tert-butyl derivatives , enhancing solubility in acetonitrile or DMF . Pyridinyl () and hydroxyphenyl () variants exhibit mixed polarity due to aromatic/hydrophilic groups, favoring aqueous-organic solvent systems.

- Reactivity in Synthesis: The Boc group in the target compound allows selective deprotection (e.g., with TFA) without affecting the cyanoethyl group . Thiophenyl derivatives () may engage in sulfur-specific reactions, while oxetane-containing analogs () resist enzymatic degradation in drug design.

Data Tables

Table 1: Structural Comparison of Key Boc-Protected Amino Acids

*Estimated based on molecular formula.

Activité Biologique

2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid, often abbreviated as BOC-Cyanoethyl-Acetic Acid, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₉H₁₆N₂O₄

- Molecular Weight : 204.24 g/mol

- CAS Number : 142929-49-5

The compound features a tert-butoxycarbonyl (BOC) protecting group and a cyanoethyl moiety, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with amino acid structures, particularly those modified with cyanoethyl groups, exhibit various biological activities including:

- Antimicrobial Properties : Many amino acid derivatives have shown effectiveness against bacteria and fungi.

- Anticancer Potential : Certain derivatives are being studied for their ability to inhibit tumor growth and metastasis.

Antimicrobial Activity

The antimicrobial effects of BOC-Cyanoethyl-Acetic Acid may stem from its ability to disrupt bacterial cell walls or interfere with metabolic processes. For instance, studies have reported that amino acid derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a potential role in antibiotic development.

Anticancer Activity

The anticancer potential is hypothesized to be linked to the compound's ability to induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation. Preliminary studies indicate that modifications in the amino acid structure can enhance the cytotoxicity against various cancer cell lines .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl Glycinate | Low | Moderate |

| Glycine Ethyl Ester | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling tert-butoxycarbonyl (Boc) and cyanoethyl groups to an aminoacetic acid backbone. A modified Leuchs method (used for similar Boc-protected amino acids) can be adapted:

- React 2-cyanoethylamine with di-tert-butyl dicarbonate (Boc anhydride) in aqueous solution at 25°C for 24 hours.

- Acidify the mixture with HCl and extract with ethyl acetate to isolate the product .

- Yield optimization requires careful pH control (neutral to slightly basic) and stoichiometric excess of Boc anhydride (1.2–1.5 eq.) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on peaks for the Boc group (δ 1.45 ppm, singlet for tert-butyl CH₃) and cyanoethyl protons (δ 2.5–3.0 ppm for CH₂CN). The acetic acid backbone appears as a singlet near δ 3.8–4.2 ppm .

- FT-IR : Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and nitrile (C≡N stretch at ~2240 cm⁻¹) groups .

- HPLC/MS : Use reverse-phase C18 columns with UV detection at 210 nm for purity assessment. ESI-MS should show [M+H]⁺ at m/z ≈ 285 (calculated for C₁₁H₂₀N₂O₅) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Skin/Eye Protection : Wear nitrile gloves and goggles due to H315 (skin irritation) and H319 (eye irritation) hazards .

- Respiratory Protection : Use fume hoods to avoid H335 (respiratory irritation) risks during weighing or heating .

- Storage : Store in sealed containers at room temperature, away from moisture and strong bases to prevent Boc deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for Boc-protected amino acid derivatives?

- Analysis Framework :

- Compare reaction solvents (e.g., THF vs. DMF) and catalysts (e.g., DMAP vs. TEA) across protocols. For example, THF may improve solubility of intermediates but slow reaction kinetics .

- Use Design of Experiments (DoE) to test variables like temperature (20–40°C) and Boc anhydride equivalents (1.0–2.0 eq.). Statistical tools (e.g., ANOVA) can identify significant factors .

Q. What is the compound’s stability under acidic/basic conditions, and how does this impact its use in peptide synthesis?

- Stability Studies :

- Acidic Conditions : Boc groups are labile below pH 3 (e.g., in TFA), which is useful for deprotection but requires neutralization post-reaction to preserve the cyanoethyl moiety .

- Basic Conditions : Avoid prolonged exposure to pH > 10, which may hydrolyze the nitrile group to an amide. Monitor via IR for C≡N loss .

Q. How does this compound perform in solid-phase peptide synthesis (SPPS), particularly for introducing non-canonical residues?

- Application Strategy :

- Use standard Fmoc/t-Bu SPPS protocols. Pre-activate the compound with HBTU/DIPEA for coupling to resin-bound peptides.

- The cyanoethyl group enhances steric hindrance, requiring extended coupling times (2–4 hours) for bulky residues like Ile or Val .

- Post-synthesis, cleave with TFA/scavengers (e.g., triisopropylsilane) while retaining the nitrile functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.